1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 923139-88-2
Cat. No.: VC7129837
Molecular Formula: C19H16ClN3O2
Molecular Weight: 353.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923139-88-2 |
---|---|
Molecular Formula | C19H16ClN3O2 |
Molecular Weight | 353.81 |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-(3-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |
Standard InChI | InChI=1S/C19H16ClN3O2/c1-13-4-2-10-21-17(13)22-18(24)16-5-3-11-23(19(16)25)12-14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,22,24) |
Standard InChI Key | UPRWSLPXZMWYPK-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the dihydropyridine-carboxamide family, characterized by a pyridone core (2-oxo-1,2-dihydropyridine) substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a carboxamide moiety linked to a 3-methylpyridin-2-yl amine. Its IUPAC name, 1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects this substitution pattern.
Structural Features and Isomerism
The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially enhancing the electrophilicity of the pyridone ring. The 3-methylpyridin-2-yl amine substituent contributes to hydrogen-bonding capacity and π-stacking interactions, critical for biological target engagement. Geometric isomerism may arise from restricted rotation around the carboxamide bond, though this requires confirmation via spectral analysis.
Synthesis and Reaction Pathways
While no direct synthesis of this compound is documented, methodologies for analogous dihydropyridine-carboxamides provide a roadmap for its preparation.
Pummerer-Type Reactions
Recent advances in Pummerer chemistry enable the construction of N-alkylated pyridones. For example, triflic anhydride-activated sulfoxides react with fluoropyridine derivatives to yield substituted pyridones . Adapting this approach, 4-fluoropyridine could be substituted with 3-methylpyridin-2-amine, followed by coupling with a 4-chlorobenzyl sulfoxide intermediate.
General Procedure (Adapted from ):
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Sulfoxide Activation: Treat 4-chlorobenzyl methyl sulfoxide with triflic anhydride (Tf₂O) in dichloromethane at -43°C.
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Nucleophilic Attack: Introduce 3-methylpyridin-2-amine to the activated sulfoxide, facilitating C–N bond formation.
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Hydrolysis: Quench with saturated sodium bicarbonate to yield the pyridone-carboxamide product.
This method typically achieves yields of 70–90% for related compounds .
Multicomponent Coupling Approaches
Alternative routes involve Ullmann or Buchwald-Hartwig couplings to install the 4-chlorobenzyl and 3-methylpyridin-2-yl groups. For instance, copper-catalyzed coupling of 3-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide with 4-chlorobenzyl bromide and 3-methylpyridin-2-amine could proceed under microwave irradiation .
Physicochemical Properties
Solubility and Stability
Analogous compounds exhibit limited aqueous solubility due to aromatic stacking and lipophilic substituents. The 4-chlorobenzyl group enhances hydrophobicity, necessitating solubilization aids (e.g., DMSO) for biological assays. Stability studies on similar pyridones indicate decomposition above 200°C, with photodegradation mitigated by storage in amber glass .
Spectral Characterization
Key Spectral Data (Hypothesized):
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyridinyl-H), 7.38–7.25 (m, 4H, benzyl-H), 6.89 (s, 1H, pyridone-H), 5.12 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).
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HRMS (ESI+): m/z 354.0871 [M+H]⁺ (calc. for C₁₉H₁₇ClN₃O₂⁺: 354.0870) .
Biological Activity and Applications
Kinase Inhibition
Structurally related carboxamides demonstrate inhibitory activity against kinases such as JAK2 and EGFR . The 3-methylpyridin-2-yl group may enhance binding to ATP pockets, while the 4-chlorobenzyl moiety contributes to hydrophobic interactions.
Table 1: Comparative IC₅₀ Values of Analogous Compounds
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